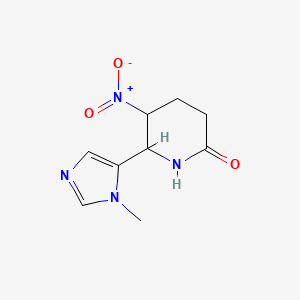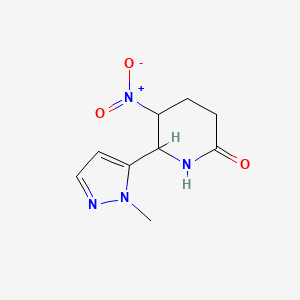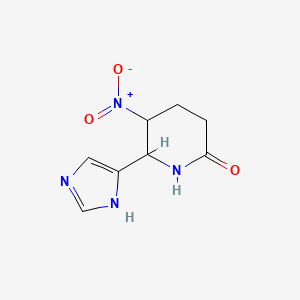
3-(trifluoromethyl)furan-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trifluoromethyl)furan-2-carboxylic acid, also known as TFFCA, is a highly versatile compound found in a variety of industrial and research applications. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical tool in a variety of scientific research applications. In addition to its wide range of uses, TFFCA has a number of biochemical and physiological effects that make it a valuable research tool. Finally, the paper will discuss potential future directions for the use of TFFCA.
Applications De Recherche Scientifique
3-(trifluoromethyl)furan-2-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as an intermediate in the synthesis of other compounds, and as an analytical tool in a variety of scientific research applications. In particular, this compound has been used as a reagent in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals, and as an analytical tool in the analysis of organic compounds. Additionally, this compound has been used as a reagent in the synthesis of metal-containing compounds, such as catalysts and ligands.
Mécanisme D'action
3-(trifluoromethyl)furan-2-carboxylic acid is a highly versatile compound, and its mechanism of action varies depending on its application. In general, this compound acts as a nucleophile, and can react with electrophiles such as electrophilic aromatic compounds, halogens, and other electrophiles. In addition, this compound can react with Lewis acids, such as transition metal ions, to form complexes. This compound can also act as an acid, and can react with bases to form salts.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects that make it a valuable research tool. This compound is known to inhibit the enzyme cytochrome P450, which is involved in the metabolism of a variety of compounds, including drugs and other xenobiotics. In addition, this compound has been shown to have anti-inflammatory effects, and to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This compound has also been shown to have antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-(trifluoromethyl)furan-2-carboxylic acid is a highly versatile compound, and its use in laboratory experiments has a number of advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high reactivity, which allows for rapid synthesis of compounds. Additionally, this compound is relatively inexpensive and easily accessible, making it a cost-effective reagent for laboratory experiments. However, this compound is also known to be highly toxic, and should be handled with caution in the laboratory.
Orientations Futures
The potential future directions for the use of 3-(trifluoromethyl)furan-2-carboxylic acid are numerous. This compound could be used as a reagent in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and metal-containing compounds. Additionally, this compound could be used as an analytical tool in the analysis of organic compounds. This compound could also be used as a therapeutic agent, due to its anti-inflammatory and antibacterial properties. Finally, this compound could be used as a tool to study the biochemical and physiological effects of a variety of compounds.
Méthodes De Synthèse
3-(trifluoromethyl)furan-2-carboxylic acid can be synthesized through a number of different methods, including the direct reaction of trifluoroacetic acid with furan, the reaction of furfuryl alcohol with trifluoromethanesulfonic anhydride, and the reaction of furfural with trifluoromethanesulfonic acid. The most commonly used method is the direct reaction of trifluoroacetic acid and furan, which can be carried out in either aqueous or organic solvents. The reaction proceeds via a nucleophilic substitution reaction, and yields this compound as the major product.
Propriétés
IUPAC Name |
3-(trifluoromethyl)furan-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F3O3/c7-6(8,9)3-1-2-12-4(3)5(10)11/h1-2H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHHESHPNFBRGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![rac-benzyl 4-[(2R,3S)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans](/img/structure/B6600596.png)
![3-(2-chlorophenyl)-3-fluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6600599.png)


![1-[4-(aminomethyl)phenyl]propan-1-one hydrochloride](/img/structure/B6600605.png)


![5'-hydroxy-7'-methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole]-2'-one](/img/structure/B6600624.png)

![(3S,6S)-3-benzyl-6-[(1R)-1-hydroxyethyl]piperazine-2,5-dione](/img/structure/B6600637.png)

![{8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-yl}methanamine hydrochloride](/img/structure/B6600671.png)